1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18818577
InChI: InChI=1S/C10H12BrNO2/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3
SMILES:
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol

1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one

CAS No.:

Cat. No.: VC18818577

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one -

Specification

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
IUPAC Name 1-(2-amino-5-methoxyphenyl)-3-bromopropan-1-one
Standard InChI InChI=1S/C10H12BrNO2/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3
Standard InChI Key SYQQDGDFSAEBKE-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)N)C(=O)CCBr

Introduction

Molecular and Structural Characteristics

Core Structural Features

1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one belongs to the class of substituted phenylpropanones, characterized by a propanone backbone (C=O) attached to a benzene ring. Key substituents include:

  • Amino group (-NH₂) at the 2-position of the phenyl ring.

  • Methoxy group (-OCH₃) at the 5-position.

  • Bromine atom (-Br) on the propanone chain’s third carbon.

This arrangement creates distinct electronic and steric effects. The amino group’s electron-donating nature contrasts with the electron-withdrawing bromine, influencing reactivity.

Table 1: Comparative Molecular Data for Structural Analogs

Property1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-oneTarget Compound (Inferred)
Molecular FormulaC₁₀H₁₁BrNO₂C₁₀H₁₂BrNO₂C₁₀H₁₂BrNO₂
Molecular Weight (g/mol)257.10258.11258.11
Key Substituents2-NH₂, 4-OCH₃, 2-Br4-NH₂, 2-OCH₃, 3-Br2-NH₂, 5-OCH₃, 3-Br

The target compound’s IUPAC name and SMILES notation can be extrapolated as:

  • IUPAC Name: 1-(2-amino-5-methoxyphenyl)-3-bromopropan-1-one

  • SMILES: COC1=CC(=C(C=C1)N)C(=O)CCBr

Synthetic Methodologies

Bromination Strategies

Bromination of propanone derivatives typically occurs via electrophilic substitution or radical pathways. In analogs like 1-(4-amino-2-methoxyphenyl)-3-bromopropan-1-one, bromine is introduced using HBr or N-bromosuccinimide (NBS) under controlled conditions. For the target compound, a similar approach could involve:

  • Protection of the amino group to prevent unwanted side reactions.

  • Bromination at the propanone chain using Br₂ in acetic acid or NBS with light initiation .

  • Deprotection to restore the amino functionality.

Coupling Reactions

The patent CN110746345B outlines a Suzuki-Miyaura coupling method for synthesizing brominated benzoyl pyridines. Adapting this for the target compound might involve:

  • Using a boronic acid intermediate derived from a protected precursor.

  • Palladium-catalyzed cross-coupling with a brominated propanone fragment.

Table 2: Representative Reaction Conditions from Analog Syntheses

StepReagents/ConditionsYield (%)Source
MEM ProtectionMEMCl, triethylamine, CH₂Cl₂, 25°C99.4
Boronic Acid FormationTrimethyl borate, catalyst, THFN/A
Cross-CouplingPd(dppf)Cl₂, Na₂CO₃, DMF/THF, 75°C81.8

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom’s electrophilic nature makes it susceptible to substitution. In analogs, reactions with:

  • Hydroxide ions yield alcohols.

  • Amines produce secondary amines.
    For example:
    R-Br+NH3R-NH2+HBr\text{R-Br} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HBr}

Reductive Transformations

The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. In 1-(2-amino-6-methoxyphenyl)-1-bromopropan-2-one , this yields a diol intermediate, which may cyclize under acidic conditions.

Oxidation Pathways

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely polar aprotic solvents (DMF, DMSO) due to the amino and ketone groups.

  • Melting Point: Unreported for the target compound, but analogs melt between 120–150°C.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, necessitating anhydrous storage.

Table 3: Key Properties of Structural Analogs

CompoundSolubilityStability Notes
1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-oneDMSO, CHCl₃Hygroscopic; light-sensitive
1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-oneTHF, EthanolAir-stable at RT

Biological and Industrial Applications

Medicinal Chemistry

Brominated propanones are explored as:

  • Antimicrobial agents: The bromine atom enhances membrane permeability.

  • Kinase inhibitors: Amino groups facilitate hydrogen bonding with ATP-binding pockets.

Organic Synthesis

  • Building blocks: For heterocycles like indoles via intramolecular cyclization .

  • Cross-coupling substrates: In Pd-catalyzed reactions to form biaryl structures .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator